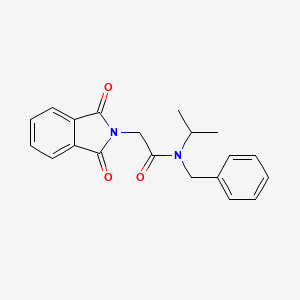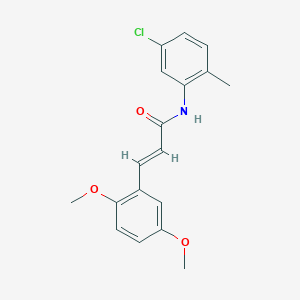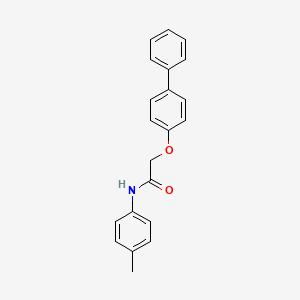![molecular formula C20H23NO3 B5542296 isobutyl 4-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B5542296.png)
isobutyl 4-[(3,4-dimethylbenzoyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The study and analysis of organic compounds, such as isobutyl 4-[(3,4-dimethylbenzoyl)amino]benzoate, involve understanding their synthesis, molecular structure, and the various chemical reactions they undergo. These compounds have significant implications in materials science, pharmaceuticals, and chemical research.
Synthesis Analysis
The synthesis of related compounds often involves esterification processes and cyclocondensation reactions. For example, the synthesis of isobutyl p-(dimethylamino) benzoate demonstrates the esterification of p-(dimethylamino)-benzoic acid with isobutanol, using p-toluene sulfonic acid as a catalyst, leading to high yields under optimized conditions (Jian, Xu, & Jun, 2006). This method can provide insights into the synthesis approach for isobutyl 4-[(3,4-dimethylbenzoyl)amino]benzoate.
Molecular Structure Analysis
Molecular structure determination is crucial for understanding the behavior and reactivity of compounds. Techniques such as X-ray crystallography, NMR, and IR spectroscopy are employed to elucidate structures. Studies on similar compounds reveal detailed molecular geometries and conformational dynamics that are essential for predicting the behavior of isobutyl 4-[(3,4-dimethylbenzoyl)amino]benzoate.
Chemical Reactions and Properties
Chemical reactions, including cyclocondensation and esterification, play a pivotal role in synthesizing and modifying organic compounds. The reaction conditions, such as temperature, catalysts, and molar ratios, are optimized for maximum yield and desired properties. For instance, the synthesis and characterization of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate provides insights into the complex reactions organic compounds can undergo (İ. Koca et al., 2014).
科学的研究の応用
Synthesis and Biological Evaluation
- Chemical Synthesis and Biological Activities : Various studies have focused on the synthesis of complex chemical compounds with potential biological activities. For example, the synthesis of novel aromatic esters, known as cosmetic ingredients, was achieved through eco-friendly methodologies, indicating the importance of green chemistry in developing compounds with industrial applications Villa, Baldassari, Gambaro, Mariani, & Loupy, 2005. Another study synthesized benzothiazoles with N-acyl derivatives showing antitumor activities, highlighting the role of chemical modifications in enhancing biological effects Chua, Shi, Wrigley, Bradshaw, Hutchinson, Shaw, Barrett, Stanley, & Stevens, 1999.
Antioxidant and Anti-inflammatory Properties
- Evaluation of Antioxidant Activities : The synthesis and in vitro antioxidant activity assessment of novel compounds indicate the continuous search for antioxidants that can be used in medical and cosmetic applications. For instance, compounds were analyzed for their potential antioxidant activities, including reducing power, free radical scavenging, and metal chelating activity, showcasing the diverse approaches in evaluating chemical compounds for health-related applications Yüksek, Koca, Grdadolnik, Kol, Akyıldırım, & Çelebier, 2015.
Structural and Physicochemical Properties
- Structural Studies and Physicochemical Analysis : Understanding the structural and physicochemical properties of chemical compounds is crucial for their application in various fields. Research on the structural studies of certain pyrazole derivatives, for instance, contributes to the knowledge on how chemical structures influence their potential uses Fazil, Ravindran, Devi, & Bijili, 2012. Another study explored the synthesis of methyl nicotinates, highlighting the importance of structural modifications in developing new chemical entities Dzvinchuk & Lozinskii, 2009.
特性
IUPAC Name |
2-methylpropyl 4-[(3,4-dimethylbenzoyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-13(2)12-24-20(23)16-7-9-18(10-8-16)21-19(22)17-6-5-14(3)15(4)11-17/h5-11,13H,12H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXLPPIWECPESM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5542216.png)
![2-[1-(4-chlorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5542249.png)

![4-[3-(2-chlorophenyl)acryloyl]morpholine](/img/structure/B5542263.png)

![N-[4-(aminosulfonyl)phenyl]-2-(2,5-dioxo-1-pyrrolidinyl)acetamide](/img/structure/B5542269.png)


![ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5542289.png)

![7-[(3-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5542300.png)

![N'-benzylidene-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5542327.png)
